Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyrimidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene and pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate can be compared with other thiophene and pyrimidine derivatives:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-octylthiophene share similar structural features but differ in their specific applications and reactivity.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine have similar core structures but exhibit different biological activities and chemical properties.
List of Similar Compounds
- 2-Acetylthiophene
- 2-Octylthiophene
- 2-Aminopyrimidine
- 4,6-Dichloropyrimidine
This compound stands out due to its unique combination of thiophene and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-pyrimidin-5-ylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAUXOMOMSHUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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